![molecular formula C20H18ClN3O3 B2836086 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-42-0](/img/structure/B2836086.png)
4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemical Structure and Properties
4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits a complex structure with diverse properties. Studies have shown that related compounds with similar structures possess unique chemical properties due to their heterocyclic molecules. These molecules are often linked by N-H...O hydrogen bonds into dimers and chains, forming complex crystalline structures (Low et al., 2004).
Synthesis and Mechanism of Action
The synthesis processes for compounds like 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involve intricate steps. One study explored the synthesis of similar compounds, focusing on their structure-activity relationship and mechanism of action, particularly against Mycobacterium tuberculosis (Samala et al., 2014).
Applications in Organic Chemistry
These compounds are often used in the field of organic chemistry for various purposes. For instance, their synthesis from related uracils and the exploration of their properties are subjects of interest. One such study detailed the synthesis of pyrrolo[3,2-d]pyrimidines, highlighting the chemical processes involved (Majumdar et al., 1998).
Potential in Pharmaceutical Applications
While specific applications of 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in pharmaceuticals aren't directly mentioned, compounds with similar structures have been investigated for their potential in creating antibacterial and antitumor agents. This is evident in studies where related compounds demonstrated significant biological activity, suggesting a potential area for future research (Cieplik et al., 2008).
作用機序
Target of Action
The primary targets of this compound are the Src family of protein tyrosine kinases , which include p56lck, p59fynT, Hck, and Src . These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, and immune responses .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins .
Biochemical Pathways
By inhibiting the Src family of protein tyrosine kinases, this compound disrupts multiple cellular signaling pathways. These include pathways involved in cell growth and differentiation, as well as immune responses . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
Like many kinase inhibitors, it is likely to have good oral bioavailability and to be metabolized by the liver .
Result of Action
The inhibition of Src family kinases by this compound can lead to a variety of cellular effects. These may include reduced cell proliferation, altered cell differentiation, and modulation of immune responses . The specific effects will depend on the cellular context and the particular set of Src family kinases that are inhibited.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other competing ATP molecules can affect its ability to inhibit Src family kinases . Additionally, factors such as pH and temperature can influence its stability and activity .
特性
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-15-8-2-12(3-9-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-4-6-14(21)7-5-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWQNRYAQLDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

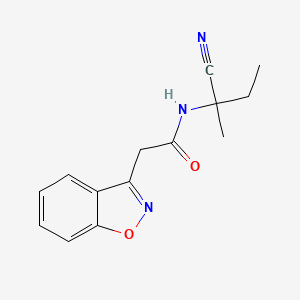
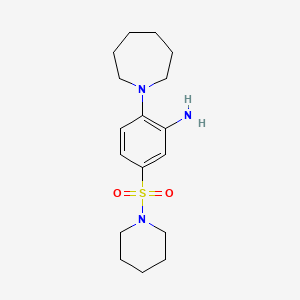
![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)
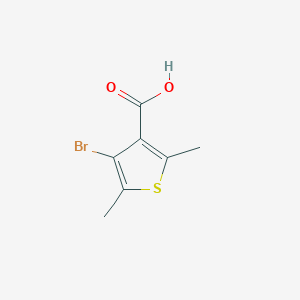
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2836011.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)
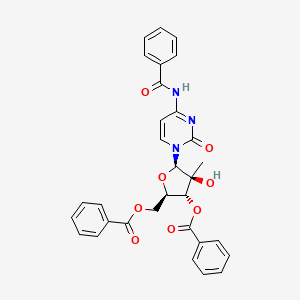
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)

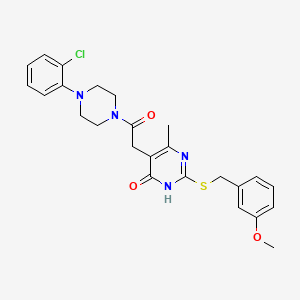
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)

![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)
